molecular formula C14H26N2O3 B1403693 Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate CAS No. 1824513-13-4

Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate

Cat. No. B1403693
M. Wt: 270.37 g/mol
InChI Key: JVTZDQRIYKNYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H26N2O3 . It is used in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate consists of 14 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 270.37 g/mol .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Synthesis of Biologically Active Compounds : Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound structurally similar to Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate, is synthesized as an intermediate in biologically active compounds like crizotinib (D. Kong et al., 2016).
  • Key Intermediate in Pharmaceutical Synthesis : Another similar compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, serves as a key intermediate in the synthesis of Vandetanib (Min Wang et al., 2015).

Chemical Structure and Characteristics

  • Molecular Structure Studies : The reaction of similar compounds like (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with other reagents forms compounds with distinct molecular structures, useful in studying the chemical characteristics and potential applications of this class of compounds (D. Richter et al., 2009).
  • Intramolecular Cyclization Studies : The compound, N-tert-butyl disubstituted pyrrolidines, synthesized via a nitrile anion cyclization strategy, provides insights into intramolecular cyclization mechanisms and potential pharmaceutical applications (John Y. L. Chung et al., 2005).

Applications in Drug Development

  • Preparation of Inhibitors : Synthesis of compounds like 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, demonstrates its role as a key intermediate in developing new classes of inhibitors, such as deoxycytidine kinase inhibitors (Haiming Zhang et al., 2009).

Advanced Chemical Synthesis Techniques

  • Development of Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is used as an intermediate for small molecule anticancer drugs, showcasing the role of similar compounds in cancer drug development (Binliang Zhang et al., 2018).

properties

IUPAC Name

tert-butyl 3-piperidin-4-yloxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-9-6-12(10-16)18-11-4-7-15-8-5-11/h11-12,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTZDQRIYKNYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate

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